molecular formula C15H15Cl2NO3S B2709523 2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide CAS No. 428495-95-8

2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2709523
CAS No.: 428495-95-8
M. Wt: 360.25
InChI Key: GGHUTBQVBYQDMR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide is a chemical research reagent. As a benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry and biochemistry research. Structural analogs of this compound have been investigated for their potential as selective inhibitors of enzymes like human intestinal carboxylesterase (hiCE), which plays a role in the metabolism of certain prodrugs . Similar N-(aryl)arylsulfonamides are frequently studied using X-ray crystallography to understand their conformational properties and intermolecular interactions, such as hydrogen bonding that forms centrosymmetric dimers in the solid state . Researchers utilize these compounds as molecular scaffolds to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors, where substituents like chlorine atoms can influence potency and selectivity . The presence of the 2-ethoxyphenyl group and methyl substitution on the sulfonyl ring may impact the compound's overall conformation and binding affinity to biological targets. This product is intended for non-human research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-21-14-7-5-4-6-13(14)18-22(19,20)15-8-10(2)11(16)9-12(15)17/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUTBQVBYQDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzene derivative to introduce the dichloro groups. This is followed by the introduction of the ethoxyphenyl group through an etherification reaction. Finally, the sulfonamide group is introduced through a sulfonation reaction, often using sulfonyl chloride as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone-Sulfonamide Hybrids (e.g., Derivatives 4–8)

The closest analogs include (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide and its brominated derivatives (e.g., compound 5 with a 4-bromophenyl substituent). Key findings include:

  • Anticancer Activity : Bromine substitution at the phenylacryloyl group (e.g., derivative 5 ) enhances cytotoxicity, with IC₅₀ values < 20 µM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
  • Antioxidant Activity : The alkenyl (cinnamoyl) moiety contributes to radical scavenging, with EC₅₀ values of 12–18 µM in DPPH assays .
  • Structural Features : IR spectra confirm sulfonyl (1355–1160 cm⁻¹) and carbonyl (1652–1646 cm⁻¹) groups, while ¹H NMR reveals methyl protons at δ 2.35–2.40 ppm .

1,3,4-Thiadiazole Derivatives

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (compound 4 in ) demonstrates potent dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol), surpassing reference drugs like methotrexate (ΔG = −8.2 kcal/mol). Key interactions include hydrogen bonds with Asp 21 and Tyr 22 in DHFR’s active site .

Sulfamoylphenethyl-Benzamide Derivatives

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () shares a sulfonamide backbone but lacks the dichloro-methylbenzenesulfonamide group.

Comparative Data Table

Compound Key Substituents Biological Activity DHFR Inhibition (ΔG, kcal/mol) References
2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) 4-Bromophenylacryloyl IC₅₀: 18 µM (HCT-116); EC₅₀: 14 µM (DPPH) N/A
1,3,4-Thiadiazole derivative (Compound 4) Trichloroethyl, phenylamino-thiadiazole DHFR inhibition via Asp 21/Tyr 22 binding −9.0
5-Chloro-2-methoxy-N-(sulfamoylphenethyl)benzamide Methoxy, sulfamoylphenethyl Potential antidiabetic activity (mechanism unspecified) N/A

Structure-Activity Relationship (SAR) Insights

  • Halogenation : Bromine at the phenylacryloyl group (R position) enhances anticancer activity, while chlorine at the benzenesulfonamide improves metabolic stability .
  • Alkenyl vs. Thiadiazole Moieties : The cinnamoyl group favors antioxidant activity, whereas the thiadiazole ring enables stronger enzyme inhibition .
  • Sulfonamide Linkage : Ethoxyphenyl substitution may improve blood-brain barrier penetration compared to sulfamoylphenethyl derivatives .

Biological Activity

2,4-Dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its antibacterial properties, along with dichloro and ethoxyphenyl substituents that may enhance its biological activity through improved binding affinity to target enzymes or receptors.

Molecular Formula: C15H16Cl2N2O2S
Molecular Weight: 363.26 g/mol
CAS Number: 2034265-

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antibacterial properties.
  • Target Interaction: The dichloro and ethoxyphenyl groups may enhance the compound's binding specificity to various molecular targets, potentially modulating multiple biological pathways.

Antimicrobial Activity

Research indicates that this compound shows significant activity against both Gram-positive and Gram-negative bacteria. It acts by disrupting folate synthesis, which is essential for bacterial growth and replication. Comparative studies with similar sulfonamide derivatives have shown that modifications in the side chains can lead to variations in antimicrobial potency.

CompoundActivity AgainstMechanism of Action
This compoundBroad-spectrumInhibition of dihydropteroate synthase
SulfanilamideLimited spectrumSimilar mechanism
TrimethoprimSelective for Gram-positiveInhibition of dihydrofolate reductase

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The compound has been evaluated in vitro for its effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators.

Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves several key steps including the chlorination of starting materials followed by sulfonation reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the presence of the ethoxy group enhances solubility and biological activity. For instance, compounds lacking this group exhibited significantly lower antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the 2-ethoxyaniline intermediate with 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key steps include:

  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize reactive intermediates .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) ensures >95% purity. Monitoring via TLC and NMR at each step is critical .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths, angles, and supramolecular interactions. For example, the sulfonamide group forms hydrogen bonds with adjacent aromatic rings, stabilizing the crystal lattice .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry via distinct aromatic proton signals (e.g., deshielded protons near electron-withdrawing groups).
  • FT-IR : Validate sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities, such as varying anticancer efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or cellular models. To address this:

  • Dose-response profiling : Test the compound across a wider concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., apoptosis via caspase-3 activation) .
  • Synergistic studies : Combine with antioxidants (e.g., ascorbic acid) to differentiate ROS-mediated cytotoxicity from direct DNA interactions .

Q. How can computational and crystallographic tools like SHELX refine the structural model of this compound and validate its interactions?

  • Methodological Answer :

  • SHELX workflow :

Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement : Apply full-matrix least-squares refinement in SHELXL-2018, with anisotropic displacement parameters for non-H atoms.

Validation : Check R-factor convergence (<0.05) and electron density maps for omitted residues .

  • Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase IX). Compare results with crystallographic data to refine docking parameters .

Q. What experimental evidence supports the dual mechanism of action involving enzyme inhibition and DNA interaction?

  • Methodological Answer :

  • Enzyme inhibition : Perform kinetic assays (e.g., fluorometric CA inhibition) with varying substrate concentrations. A Lineweaver-Burk plot can distinguish competitive vs. non-competitive inhibition .
  • DNA interaction :
  • UV-Vis titration : Monitor hypochromicity at 260 nm to assess intercalation.
  • Gel electrophoresis : Evaluate DNA cleavage or conformational changes (e.g., supercoiled → linear transition) .

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